1-Pentyn-3-amine, 3-methyl-, (S)-
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Overview
Description
1-Pentyn-3-amine, 3-methyl-, (S)- is an organic compound with the molecular formula C6H11N It is a chiral amine with a triple bond, making it an interesting subject for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-amine, 3-methyl-, (S)- can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentyn-3-ol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the amine group.
Industrial Production Methods
In industrial settings, the production of 1-Pentyn-3-amine, 3-methyl-, (S)- often involves the use of advanced catalytic systems to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-amine, 3-methyl-, (S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of various substituted amines.
Scientific Research Applications
1-Pentyn-3-amine, 3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-amine, 3-methyl-, (S)- involves its interaction with various molecular targets and pathways. The compound’s triple bond and amine group allow it to participate in a range of chemical reactions, influencing its biological activity. It can act as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
1-Pentyn-3-amine, 3-methyl-, (S)- can be compared with other similar compounds such as:
1-Pentyn-3-amine: Lacks the methyl group, resulting in different chemical properties and reactivity.
3-Methyl-1-pentyn-3-ol: Contains a hydroxyl group instead of an amine group, leading to different applications and reactivity.
3-Methyl-1-pentyn-3-amine hydrochloride: The hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of 1-Pentyn-3-amine, 3-methyl-, (S)- lies in its chiral nature and the presence of both a triple bond and an amine group, making it a versatile compound for various chemical and biological applications.
Properties
CAS No. |
62141-57-5 |
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Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
(3S)-3-methylpent-1-yn-3-amine |
InChI |
InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3/t6-/m1/s1 |
InChI Key |
YGWRQPVJLXLHAC-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@@](C)(C#C)N |
Canonical SMILES |
CCC(C)(C#C)N |
Origin of Product |
United States |
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